Ethylaluminum dichloride serves as a crucial precursor for generating highly active Ziegler-Natta catalysts. These catalysts play a vital role in the polymerization of olefins, leading to the production of various commercially important polymers like polyethylene and polypropylene .
Ethylaluminum dichloride acts as a Lewis acid catalyst in various organic reactions, particularly Friedel-Crafts acylations. In these reactions, it facilitates the acylation of aromatic rings by promoting the electrophilic character of the acyl chloride, leading to the formation of ketones .
Research in material science explores ethylaluminum dichloride's interactions with various materials, including:
Ethylaluminum dichloride's unique properties are also being explored in other research areas, such as:
Ethylaluminum dichloride is an organoaluminum compound with the molecular formula and a molecular weight of 126.95 g/mol. It is a colorless to pale yellow liquid that is highly flammable and sensitive to moisture and air. This compound is known for its strong reactivity, particularly its violent reaction with water, which produces hydrogen chloride gas and flammable ethane . Ethylaluminum dichloride is classified as a Lewis acid, which makes it useful in various
Ethylaluminum dichloride is a highly hazardous material and should be handled with extreme caution.
Ethylaluminum dichloride can be synthesized through several methods:
These methods require careful handling due to the compound's reactivity with moisture and air.
Ethylaluminum dichloride has several industrial applications:
Interaction studies of ethylaluminum dichloride primarily focus on its reactivity with various solvents and other chemicals:
Ethylaluminum dichloride shares similarities with other organoaluminum compounds but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
Diethylaluminum chloride | Less reactive than ethylaluminum dichloride; used in similar applications but more stable. | |
Trimethylaluminum | Highly reactive; used mainly in organic synthesis but poses greater fire hazards. | |
Ethylaluminum sesquichloride | Contains more chlorine atoms; exhibits different reactivity patterns compared to ethylaluminum dichloride. |
Ethylaluminum dichloride's unique combination of properties—such as its strong Lewis acidity and specific reactivity profile—make it particularly valuable in industrial applications despite its hazardous nature.
Ethylaluminum dichloride exhibits a tetrahedral molecular geometry around the aluminum center, consistent with the general structural principles governing organoaluminum compounds [1] [5]. The molecular structure features an aluminum atom bonded to one ethyl group (C₂H₅) and two chlorine atoms, resulting in the formula C₂H₅AlCl₂ [10] [11]. The compound exists primarily as a monomeric species in solution, although association behavior can occur under specific conditions [22] [26].
The aluminum center in ethylaluminum dichloride adopts a distorted tetrahedral coordination geometry, with the ethyl group and two chlorine atoms occupying three coordination sites [1] [5]. This structural arrangement is characteristic of organoaluminum compounds containing both alkyl and halide substituents [22] [26]. The aluminum-carbon bond length and aluminum-chlorine bond distances are typical of organoaluminum halides, with the chlorine atoms providing electron-withdrawing effects that influence the overall molecular properties [1] [22].
The molecular structure can be represented by the SMILES notation CCAlCl, indicating the linear arrangement of the ethyl group attached to the aluminum center with two chlorine substituents [11]. The compound's three-dimensional structure exhibits C₁ symmetry due to the presence of three different types of substituents around the aluminum center [10] [11].
Ethylaluminum dichloride demonstrates distinct phase transition characteristics that are fundamental to its physical behavior. The compound exhibits a melting point of 32°C according to literature data, representing the temperature at which the solid-to-liquid phase transition occurs [10]. This relatively low melting point is characteristic of organoaluminum compounds and reflects the molecular interactions present in the solid state [10] [26].
The solid-liquid transition of ethylaluminum dichloride involves the disruption of intermolecular forces that maintain the crystalline structure in the solid phase [22] [26]. The transition occurs at approximately 32°C, with the compound transforming from a solid crystalline material to a liquid phase [10]. The freezing point has been reported as 32°C, confirming the reversible nature of this phase transition [10].
Temperature-dependent density measurements reveal systematic changes across the phase transition region. At 30°C, the density is reported as 1.226 g/cm³, while at 40°C it decreases to 1.219 g/cm³, and further reduces to 1.200 g/cm³ at 50°C [19]. These density variations illustrate the thermal expansion behavior of the liquid phase and provide insight into the molecular packing changes that occur during the phase transition [19].
The liquid-state behavior of ethylaluminum dichloride is characterized by its tendency toward self-association, particularly under concentrated conditions [22] [26]. Organoaluminum halides, including ethylaluminum dichloride, demonstrate strong associative behavior through bridging interactions involving the halogen atoms [22] [26]. This self-association results in the formation of dimeric structures held together by bridging chlorine bonds [22] [26].
The degree of self-association is influenced by temperature, concentration, and solvent environment [16] [22]. Nuclear magnetic resonance studies have provided evidence for dynamic equilibria involving monomeric and associated forms of the compound in solution [16]. The association behavior affects various physical properties, including viscosity, conductivity, and spectroscopic characteristics [16] [22].
Viscosity measurements demonstrate temperature-dependent behavior in the liquid state. At 30°C, the viscosity is 2.3 mPa·s, decreasing to 1.9 mPa·s at 40°C, and then increasing to 3.7 mPa·s at 50°C [19]. This non-linear temperature dependence suggests complex molecular interactions and potential association-dissociation equilibria in the liquid phase [19].
The spectroscopic characteristics of ethylaluminum dichloride provide detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy, particularly ²⁷Al NMR, has been extensively employed to characterize aluminum-containing compounds and their coordination environments [15] [16] [24].
²⁷Al NMR spectroscopy reveals distinctive chemical shifts and coupling patterns that are characteristic of tetrahedral aluminum coordination [15] [16] [24]. The aluminum nucleus in ethylaluminum dichloride exhibits specific resonance frequencies that reflect the electronic environment created by the ethyl and chlorine substituents [15] [16]. Dynamic exchange processes involving monomeric and associated forms can be observed through temperature-dependent NMR measurements [16].
¹³C NMR spectroscopy provides complementary information about the ethyl group's carbon atoms and their interactions with the aluminum center [16] [25]. The carbon signals exhibit chemical shifts that are influenced by the electron-withdrawing effects of the aluminum-chlorine bonds [16] [25]. Rotational correlation times derived from ¹³C NMR relaxation measurements provide insights into molecular motion and association behavior [16].
Infrared spectroscopy reveals characteristic vibrational modes associated with the aluminum-carbon and aluminum-chlorine bonds [17] [27]. The aluminum-chlorine stretching vibrations appear in the region typical of metal-halogen bonds, while the ethyl group contributions are observed in the characteristic hydrocarbon regions [17] [27]. The spectroscopic data support the proposed tetrahedral structure and provide evidence for the compound's association behavior [17] [27].
The thermodynamic properties of ethylaluminum dichloride have been characterized through various experimental and theoretical approaches. The standard enthalpy of formation has been determined as -537.6 ± 8.7 kJ/mol for the liquid phase, representing a significant exothermic formation process [18]. This value reflects the thermodynamic stability of the compound and the strength of the aluminum-carbon and aluminum-chlorine bonds [18].
The enthalpy of combustion has been measured as -2072.8 ± 3.8 kJ/mol, providing information about the total energy content of the compound [18]. This combustion enthalpy is consistent with the molecular composition and the presence of both organic and inorganic components [18]. The specific heat capacity has been reported as 1.23 J/g·K at 25°C, indicating the compound's thermal capacity [19].
Vapor pressure measurements demonstrate temperature-dependent behavior characteristic of volatile organometallic compounds. At 60°C, the vapor pressure is 7.0 hPa, increasing to 16.0 hPa at 80°C, 40 hPa at 100°C, and 92 hPa at 120°C [19]. This exponential increase with temperature follows typical vapor pressure-temperature relationships for organic compounds [19].
The heat of vaporization has been determined as 164 kJ/kg at 1 bar, representing the energy required for the liquid-to-vapor phase transition [19]. The heat of hydrolysis, measuring the energy released upon reaction with water, is reported as 2806 kJ/kg at 25°C, reflecting the high reactivity of the compound toward moisture [19].
Ethylaluminum dichloride exhibits distinctive solubility patterns that reflect its organoaluminum nature and molecular structure. The compound demonstrates excellent solubility in nonpolar and weakly polar organic solvents, particularly hydrocarbon systems [10] [11] [20]. This solubility behavior is attributed to the organic ethyl substituent and the overall molecular characteristics [10] [11].
Toluene represents another important solvent system for ethylaluminum dichloride, with the compound showing excellent miscibility [11] [19]. Commercial solutions in toluene are available at various concentrations, including 1.8 M formulations [11]. The aromatic nature of toluene provides a stable medium for the compound while maintaining its catalytic activity [11] [19].
Solvent | Solubility Characteristics | Commercial Availability |
---|---|---|
Hexane | Excellent solubility, stable solutions | 17% w/w, ~1 M solutions [11] [20] |
Toluene | High miscibility, stable formulations | 1.8 M solutions [11] |
Chloroform | Miscible, compatible with halogenated systems | Reported miscibility [10] |
Diethyl ether | Miscible, suitable for coordination chemistry | Reported miscibility [10] |
Water | Violent reaction, immediate hydrolysis | Not applicable [10] [12] |
The compound exhibits complete miscibility with chloroform and diethyl ether, reflecting its compatibility with both halogenated and ethereal solvents [10]. These solubility characteristics make ethylaluminum dichloride suitable for various synthetic applications requiring different solvent systems [10]. The choice of solvent significantly influences the compound's stability, reactivity, and association behavior [10] [16].
Flammable;Corrosive